
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is an organic compound that belongs to the class of substituted diaminobenzenes These compounds are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 2-nitroaniline with 1,3-dibromobenzene under basic conditions. The reaction is carried out in the presence of a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Reduction: N1,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is largely dependent on its chemical structure and the specific application. For instance, in reduction reactions, the nitro groups are reduced to amino groups through the transfer of hydrogen atoms facilitated by a catalyst. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions .
Comparación Con Compuestos Similares
N~1~,N~3~-Bis(4-nitrophenyl)benzene-1,3-diamine: Similar structure but with nitro groups in the para position.
N~1~,N~3~-Bis(2-aminophenyl)benzene-1,3-diamine: The reduced form of the compound with amino groups instead of nitro groups.
N~1~,N~3~-Bis(2-chlorophenyl)benzene-1,3-diamine: Similar structure but with chloro groups instead of nitro groups.
Uniqueness: N1,N~3~-Bis(2-nitrophenyl)benzene-1,3-diamine is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of various functional materials and biologically active compounds .
Propiedades
Número CAS |
651048-09-8 |
|---|---|
Fórmula molecular |
C18H14N4O4 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
1-N,3-N-bis(2-nitrophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C18H14N4O4/c23-21(24)17-10-3-1-8-15(17)19-13-6-5-7-14(12-13)20-16-9-2-4-11-18(16)22(25)26/h1-12,19-20H |
Clave InChI |
UAASZUXZKZPLPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC2=CC(=CC=C2)NC3=CC=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
sulfanium bromide](/img/structure/B12609038.png)
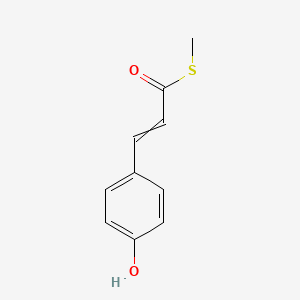
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)
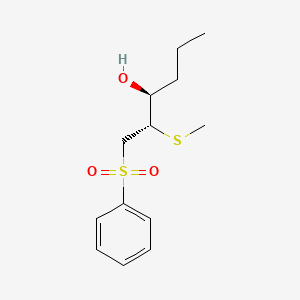
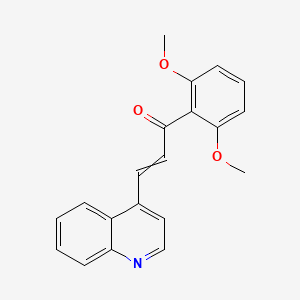
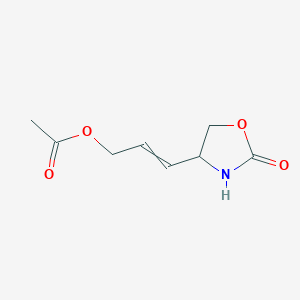
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)
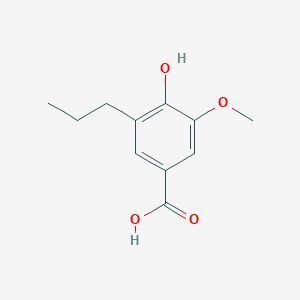
![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}-2-oxohexyl acetate](/img/structure/B12609082.png)
